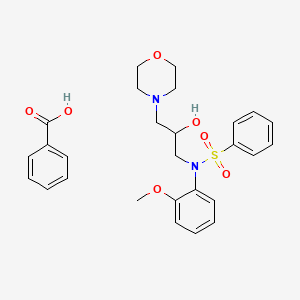
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate, commonly known as HMSB, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Mechanism of Action
The mechanism of action of HMSB involves the inhibition of the activity of certain enzymes and proteins that are involved in various cellular processes. For instance, HMSB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. This inhibition leads to the suppression of tumor growth and metastasis. Additionally, HMSB has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that stimulates the growth of new blood vessels. This inhibition leads to the suppression of angiogenesis, which is a process that is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
HMSB has been found to possess a wide range of biochemical and physiological effects. These effects include the inhibition of MMPs and VEGF, as discussed earlier. Additionally, HMSB has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Moreover, HMSB has been found to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the development of inflammation. This inhibition leads to the suppression of inflammation, which is a process that is involved in the development of various diseases, including cancer, cardiovascular diseases, and autoimmune diseases.
Advantages and Limitations for Lab Experiments
The advantages of using HMSB in lab experiments include its potent anti-tumor, anti-inflammatory, and anti-angiogenic properties. Additionally, HMSB is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, there are certain limitations associated with the use of HMSB in lab experiments. For instance, the compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, the compound has not been extensively studied for its potential toxicity and side effects, which can limit its clinical applications.
Future Directions
There are several future directions for research on HMSB. Firstly, further studies are needed to elucidate the mechanism of action of HMSB and its potential targets in various cellular processes. Secondly, studies are needed to investigate the potential toxicity and side effects of HMSB, which can provide valuable information for its clinical applications. Thirdly, studies are needed to investigate the potential synergistic effects of HMSB with other compounds, which can enhance its efficacy and reduce its toxicity. Lastly, studies are needed to investigate the potential applications of HMSB in combination with other therapeutic interventions, such as chemotherapy and radiation therapy, for the treatment of various diseases.
Synthesis Methods
The synthesis of HMSB involves the reaction of 2-methoxyaniline with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-morpholinopropylamine to yield HMSB. The compound is further purified by recrystallization using ethanol.
Scientific Research Applications
HMSB has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.
properties
IUPAC Name |
benzoic acid;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-(2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S.C7H6O2/c1-26-20-10-6-5-9-19(20)22(28(24,25)18-7-3-2-4-8-18)16-17(23)15-21-11-13-27-14-12-21;8-7(9)6-4-2-1-3-5-6/h2-10,17,23H,11-16H2,1H3;1-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMZRPVENDMAAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(CN2CCOCC2)O)S(=O)(=O)C3=CC=CC=C3.C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-morpholinopropyl)-N-(2-methoxyphenyl)benzenesulfonamide benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2363616.png)

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2363619.png)
![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2363626.png)
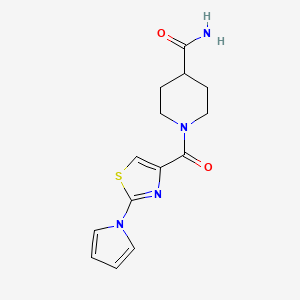
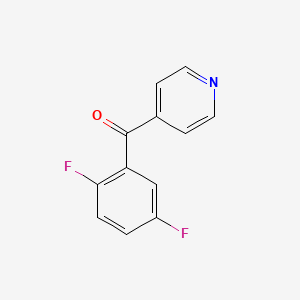
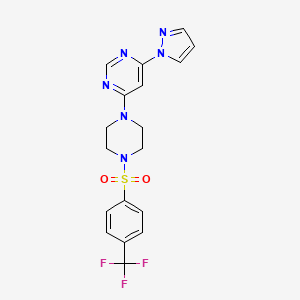


![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,2-dimethylpropanoate](/img/structure/B2363635.png)
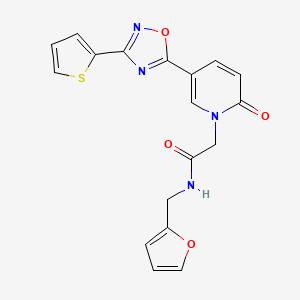
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)
